molecular formula C8H11BrN2 B13979540 6-Bromo-3-isopropylpyridin-2-amine

6-Bromo-3-isopropylpyridin-2-amine

Cat. No.: B13979540
M. Wt: 215.09 g/mol
InChI Key: YWVVASYVCLNJGI-UHFFFAOYSA-N
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Description

6-Bromo-3-isopropylpyridin-2-amine is a chemical compound with the molecular formula C8H11BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position, an isopropyl group at the 3rd position, and an amine group at the 2nd position of the pyridine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

The synthesis of 6-Bromo-3-isopropylpyridin-2-amine typically involves the bromination of 3-isopropylpyridin-2-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to handle the reagents and monitor the reaction progress .

Chemical Reactions Analysis

6-Bromo-3-isopropylpyridin-2-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3-isopropylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

6-Bromo-3-isopropylpyridin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it valuable in various research fields.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

6-bromo-3-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C8H11BrN2/c1-5(2)6-3-4-7(9)11-8(6)10/h3-5H,1-2H3,(H2,10,11)

InChI Key

YWVVASYVCLNJGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(C=C1)Br)N

Origin of Product

United States

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